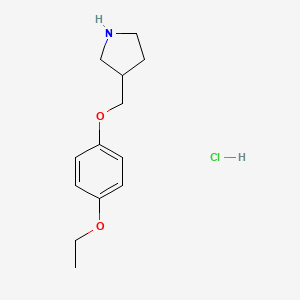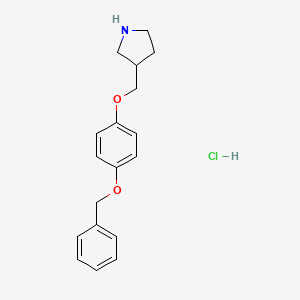![molecular formula C14H14Br2ClNO B1397607 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219972-43-6](/img/structure/B1397607.png)
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H14Br2ClNO and a molecular weight of 407.52806. This compound is characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety substituted with two bromine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride typically involves the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated naphthalene derivative is then coupled with pyrrolidine through an ether linkage. This step often involves the use of a base and a suitable solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Substitution: The bromine atoms in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,6-Dichloro-2-naphthyl)oxy]pyrrolidine hydrochloride
- 3-[(1,6-Difluoro-2-naphthyl)oxy]pyrrolidine hydrochloride
- 3-[(1,6-Diiodo-2-naphthyl)oxy]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride is unique due to the presence of bromine atoms, which confer distinct chemical and biological properties. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1,6-dibromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO.ClH/c15-10-2-3-12-9(7-10)1-4-13(14(12)16)18-11-5-6-17-8-11;/h1-4,7,11,17H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJOSPITZYBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397526.png)
![4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397528.png)

![3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397530.png)
![4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397531.png)
![3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397532.png)
![4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397533.png)
![2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397534.png)
![4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397535.png)
![2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397537.png)
![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)

![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
